2-(1-methylcycloheptyl)acetic acid
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Overview
Description
2-(1-Methylcycloheptyl)acetic acid is an organic compound characterized by a cycloheptyl ring substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylcycloheptyl)acetic acid typically involves the alkylation of cycloheptanone followed by carboxylation. One common method includes the reaction of cycloheptanone with methyl iodide in the presence of a strong base like sodium hydride to form 1-methylcycloheptanol. This intermediate is then oxidized to 1-methylcycloheptanone, which undergoes a Grignard reaction with methylmagnesium bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcycloheptyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-(1-Methylcycloheptyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methylcycloheptyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cycloheptaneacetic acid: Similar structure but lacks the methyl substitution.
Cyclohexaneacetic acid: Contains a cyclohexyl ring instead of a cycloheptyl ring.
2-(1-Methylcyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring.
Uniqueness
2-(1-Methylcycloheptyl)acetic acid is unique due to its specific cycloheptyl ring structure with a methyl substitution, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
933695-47-7 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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